4-Cyano-2-fluoro-benzohydrazide
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Overview
Description
4-Cyano-2-fluoro-benzohydrazide is a chemical compound with the molecular formula C8H6FN3O and a molecular weight of 179.15 g/mol It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a fluoro group (-F) on the benzene ring, along with a hydrazide functional group (-CONHNH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluoro-benzohydrazide typically involves the reaction of 4-Cyano-2-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Cyano-2-fluorobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluoro-benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
4-Cyano-2-fluoro-benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluoro-benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluoro groups can enhance its binding affinity and specificity towards certain targets. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-fluorobenzoic acid: A precursor in the synthesis of 4-Cyano-2-fluoro-benzohydrazide.
2-Fluoro-4-nitrobenzoic acid: Similar structure but with a nitro group instead of a cyano group.
4-Cyano-2-chlorobenzoic acid: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
This compound is unique due to the combination of the cyano and fluoro groups, which can impart distinct chemical and biological properties. The presence of the hydrazide functional group also allows for further derivatization and functionalization, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
1428940-28-6 |
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Molecular Formula |
C8H6FN3O |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
4-cyano-2-fluorobenzohydrazide |
InChI |
InChI=1S/C8H6FN3O/c9-7-3-5(4-10)1-2-6(7)8(13)12-11/h1-3H,11H2,(H,12,13) |
InChI Key |
BXGFFESBJWYKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NN |
Origin of Product |
United States |
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